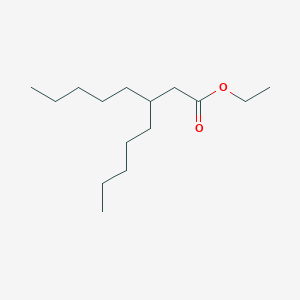
Ethyl 3-pentyloctanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-pentyloctanoate, also known as octanoic acid, 3-pentyl-, ethyl ester, is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This compound has the molecular formula C15H30O2 and a molecular weight of 242.4 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-pentyloctanoate can be synthesized through the esterification reaction between octanoic acid and ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the equilibrium towards ester formation. The general reaction is as follows:
Octanoic acid+EthanolAcid CatalystEthyl 3-pentyloctanoate+Water
Industrial Production Methods: Industrial production of this compound often involves continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed to shift the equilibrium towards ester formation. This method ensures high yield and purity of the ester.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield octanoic acid and ethanol. Acidic hydrolysis is the reverse of esterification.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products:
Hydrolysis: Octanoic acid and ethanol.
Reduction: Primary alcohols.
Transesterification: Different esters depending on the alcohol used.
Scientific Research Applications
Ethyl 3-pentyloctanoate finds applications in various fields:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Studied for its role in biological systems and potential bioactive properties.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavorings, and as a plasticizer in polymer industries
Mechanism of Action
The mechanism of action of ethyl 3-pentyloctanoate involves its interaction with biological membranes and enzymes. As an ester, it can be hydrolyzed by esterases to release octanoic acid and ethanol, which can then participate in various metabolic pathways. The molecular targets and pathways involved include lipid metabolism and energy production .
Comparison with Similar Compounds
Ethyl acetate: Commonly used as a solvent in laboratories and industries.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Ethyl propionate: Used in fragrances and as a solvent.
Uniqueness: Ethyl 3-pentyloctanoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to simpler esters like ethyl acetate and methyl butyrate results in different solubility, boiling point, and reactivity characteristics .
Properties
Molecular Formula |
C15H30O2 |
|---|---|
Molecular Weight |
242.40 g/mol |
IUPAC Name |
ethyl 3-pentyloctanoate |
InChI |
InChI=1S/C15H30O2/c1-4-7-9-11-14(12-10-8-5-2)13-15(16)17-6-3/h14H,4-13H2,1-3H3 |
InChI Key |
WKOLMZJPJFTUSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















